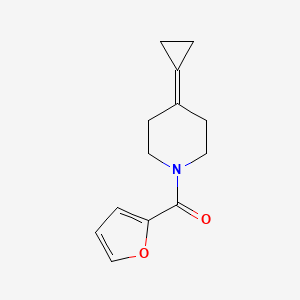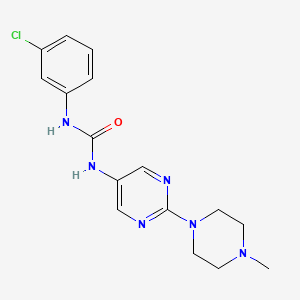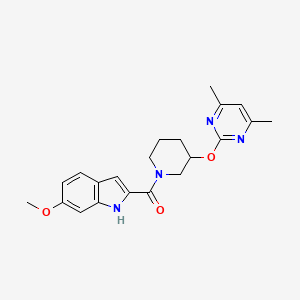
(4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone, also known as CPPF, is a chemical compound that has been studied for its potential use in scientific research. CPPF is a small molecule that has been shown to have effects on the central nervous system, and it has been investigated for its potential use in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis of Disubstituted Cyclopentenones
One application involves the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, showcasing the compound's utility in chemical transformations. The study by Reddy et al. (2012) highlights the use of furan-2-yl(phenyl)methanol in the aza-Piancatelli rearrangement with aryl amines, facilitated by phosphomolybdic acid, yielding cyclopentenone derivatives with high selectivity and good yields. This method presents an efficient approach to synthesizing complex cyclic structures in organic synthesis (Reddy et al., 2012).
Heterocyclic Synthesis
Another study by Demir et al. (2004) focuses on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, highlighting the compound's role in producing conformationally restricted homophenylalanine analogs. Starting from simple aromatic aldehydes and acetylfuran, the study successfully synthesized (furan-2-yl)(2-arylcyclopropyl)methanones, further processed to obtain optically pure methanamines and, eventually, different stereoisomers of α-(2-phenylcyclopropyl) glycine. This research showcases the potential of such compounds in creating bioactive molecules with specific chiral properties (Demir et al., 2004).
Novel Synthesis Approaches
Research by Damavandi et al. (2012) reports a catalyst-free, one-pot synthesis of polysubstituted furans, using a multicomponent reaction approach. This work not only demonstrates the compound's versatility in organic synthesis but also its ability to participate in eco-friendly and efficient synthesis methods without the need for additional catalysts, highlighting its role in the development of novel heterocyclic compounds (Damavandi et al., 2012).
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl(phenyl)methanone derivatives have also been explored for their biological activities. A study by Zheng et al. (2011) synthesized a series of these derivatives and evaluated their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, potentially offering a foundation for developing new therapeutic agents targeting protein tyrosine kinases (Zheng et al., 2011).
Corrosion Inhibition on Mild Steel
In materials science, the compound has been utilized in corrosion prevention studies. Singaravelu and Bhadusha (2022) synthesized a novel organic compound incorporating (4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone for inhibiting mild steel corrosion in acidic media. Their findings suggest the compound's effectiveness as a corrosion inhibitor, showcasing its potential in industrial applications (Singaravelu & Bhadusha, 2022).
Eigenschaften
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-2-1-9-16-12)14-7-5-11(6-8-14)10-3-4-10/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQZZERKNVVLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)


![N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2783913.png)


![7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B2783917.png)

![methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2783920.png)
![N-(benzo[d]thiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2783922.png)
![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2783924.png)

![1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2783927.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2783928.png)